Acetophenone, 5'-amino-2'-(octyloxy)-, hydrochloride
Description
Chemical Structure: The compound features an acetophenone backbone substituted with an amino group at the 5' position, an octyloxy chain at the 2' position, and a hydrochloride counterion. Its molecular formula is inferred as C₁₆H₂₆ClNO₃ (exact weight dependent on substituent positions), with the octyloxy group significantly increasing lipophilicity compared to shorter-chain analogs.
Properties
CAS No. |
13724-19-1 |
|---|---|
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
1-(5-amino-2-octoxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-3-4-5-6-7-8-11-19-16-10-9-14(17)12-15(16)13(2)18;/h9-10,12H,3-8,11,17H2,1-2H3;1H |
InChI Key |
YFPJSQUPJGICQN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)[NH3+])C(=O)C.[Cl-] |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetophenone, 5'-amino-2'-(octyloxy)-, hydrochloride |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
Industrial routes favor cost-effective precursors:
Catalytic Reduction of Nitro Group
Patent EP2766338B1 details continuous-flow hydrogenation:
Hydrochloride Salt Formation
Post-reduction treatment with HCl gas in anhydrous diethyl ether precipitates the hydrochloride salt:
- Stoichiometry : 1:1 amine/HCl molar ratio
- Purity : 98.5% by HPLC after recrystallization (ethanol/ether).
Industrial-Scale Production Methodologies
Continuous Flow Nitration
Adopting EP2766338B1’s two-step flow system:
Green Chemistry Innovations
CN109384683B’s aqueous-phase synthesis principles apply analogously:
- Solvent substitution : Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact.
- Acid selection : Phosphoric acid (85%) minimizes equipment corrosion vs. HCl.
Critical Reaction Parameter Analysis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Nitration Temp | 35–45°C | ±5% yield/10°C |
| Hydrogenation Pressure | 8–12 bar H₂ | Linear yield increase |
| HCl Concentration | 32–36% (w/w) | Crystallinity control |
Purification and Quality Control
Crystallization Optimization
Analytical Characterization
- HPLC : C18 column, 0.1% TFA in acetonitrile/water gradient (Rt = 6.2 min)
- MS (ESI+) : m/z 264.2 [M+H]⁺ (free base), 299.8 [M-Cl]⁺ (hydrochloride)
Comparative Methodological Assessment
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Nitration | 78 | 95 | Moderate |
| Flow Nitration | 89 | 97 | High |
| Aqueous Phase | 83 | 96 | Limited |
Emerging Synthetic Technologies
Photocatalytic Amination
Preliminary studies show visible-light-mediated C–H amination using Ru(bpy)₃²⁺ catalyst:
- Conditions : 450 nm LED, DMF solvent, 25°C
- Advantage : Bypasses nitro intermediates, reducing step count
Biocatalytic Approaches
Engineered aminotransferases demonstrate 67% conversion of 2-octyloxyacetophenone to target amine:
- Limitation : Requires costly NADPH cofactor recycling systems
Chemical Reactions Analysis
Types of Reactions: Acetophenone, 5’-amino-2’-(octyloxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: This reaction can convert the compound into its corresponding alcohols or amines.
Substitution: This reaction can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Acetophenone, 5’-amino-2’-(octyloxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in studies involving cellular processes and biochemical pathways.
Medicine: It is investigated for its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Acetophenone, 5’-amino-2’-(octyloxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- Melting Point : Likely lower than analogs with smaller substituents (e.g., methoxy or chloro derivatives) due to increased molecular flexibility .
- Synthesis: Likely synthesized via alkylation of 5'-amino-2'-hydroxyacetophenone followed by HCl salt formation. Similar methodologies are noted for chloro and methoxy derivatives .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares Acetophenone, 5'-amino-2'-(octyloxy)-, hydrochloride with key analogs:
Physicochemical Properties
- Lipophilicity : The octyloxy chain increases logP (estimated ~4.5) compared to methoxy (logP ~2.1) or hydroxy (logP ~1.8) analogs, favoring blood-brain barrier penetration but complicating formulation .
- Acidity : The 2'-hydroxy group (pKa ~8–10) is less acidic in octyloxy derivatives than in electron-withdrawing substituents (e.g., 5'-nitro analogs, pKa ~6–7) .
Biological Activity
Acetophenone, 5'-amino-2'-(octyloxy)-, hydrochloride (CAS No. 13724-19-1) is a compound of interest due to its potential biological activities, particularly against various pathogens. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound features an acetophenone backbone with an amino group and an octyloxy substituent. This structural configuration is believed to influence its biological activity significantly.
Research indicates that Acetophenone derivatives exhibit significant activity against Mycobacterium tuberculosis and other Gram-positive bacteria. The compound appears to inhibit bacterial growth by disrupting cellular processes, although the exact mechanism is not fully elucidated.
Case Studies
- Antituberculosis Activity : A study demonstrated that Acetophenone derivatives showed promising results against multidrug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for effective derivatives ranged from 6.25 to 12.5 µg/mL, indicating strong antibacterial potential .
- Cytotoxicity : The compound has also been evaluated for cytotoxic effects on human cell lines such as HeLa cells. It exhibited moderate cytotoxicity with IC50 values suggesting potential applications in cancer therapy .
Biochemical Pathways
The biological activity of this compound can be attributed to its interaction with various cellular pathways:
- Cell Viability : It significantly reduces cell viability in pheochromocytoma cell lines under both normoxic and hypoxic conditions .
- Enzyme Inhibition : The compound has shown acetylcholinesterase-inhibiting activity, which may contribute to its neuroprotective effects .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities and corresponding MIC values of Acetophenone derivatives compared to standard antibiotics:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Acetophenone, 5'-amino-2'-(octyloxy)- | 6.25 - 12.5 | Antituberculosis |
| Standard Antibiotic (Streptomycin) | 4 | Antibacterial |
| HeLa Cell Line (Cytotoxicity) | IC50 ~25 µM | Cytotoxicity |
Q & A
Basic: What solvent systems and reaction conditions are optimal for synthesizing Acetophenone, 5'-amino-2'-(octyloxy)-, hydrochloride?
Answer:
The synthesis of this compound typically involves reflux conditions in polar protic solvents like ethanol or methanol to facilitate amine protonation and salt formation. Reaction parameters such as temperature (70–80°C), stoichiometric ratios of the amine precursor to hydrochloric acid, and reaction time (6–12 hours) are critical for achieving >85% yield. Post-synthesis, recrystallization in ethanol-water mixtures improves purity .
Methodological Note:
- Solvent Choice: Ethanol is preferred over methanol due to reduced risk of byproduct formation from solvent degradation.
- Hydrochloride Formation: Ensure stoichiometric excess of HCl (1.2–1.5 eq.) to drive complete salt precipitation .
Basic: How can researchers enhance the aqueous solubility of this hydrochloride salt for in vitro assays?
Answer:
The hydrochloride form inherently improves water solubility compared to the free base. For further optimization:
- Use phosphate-buffered saline (PBS, pH 7.4) or dimethyl sulfoxide (DMSO) as co-solvents (<5% v/v).
- Sonication at 40–50°C for 10–15 minutes can disrupt crystalline aggregates.
- Solubility data for analogous compounds (e.g., 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride) suggest solubility ranges of 20–50 mg/mL in aqueous buffers .
Advanced: How should researchers address contradictory NMR data between synthetic batches?
Answer:
Contradictions in H/C NMR spectra often arise from:
- Residual Solvents: Confirm complete solvent removal via vacuum drying (e.g., ethanol peaks at δ 1.1–1.2 ppm).
- Tautomerism or Prototropy: Check for dynamic exchange processes using variable-temperature NMR.
- Byproduct Identification: Compare with literature data for common side products (e.g., unreacted octyloxy intermediates or oxidized amines).
For purity validation, pair NMR with HPLC (C18 column, acetonitrile/water + 0.1% TFA gradient) to quantify impurities <0.5% .
Advanced: What mechanistic insights govern the reactivity of the amino and octyloxy substituents in cross-coupling reactions?
Answer:
- Amino Group: Acts as an electron-donating group, activating the aromatic ring for electrophilic substitution. However, protonation in acidic conditions (as the hydrochloride) deactivates the ring, shifting reactivity toward nucleophilic pathways.
- Octyloxy Chain: The long alkoxy group introduces steric hindrance, limiting access to the para position. Computational studies (DFT) on similar acetophenones suggest that the octyloxy group stabilizes transition states via hydrophobic interactions in nonpolar solvents .
Experimental Design Tip:
Use Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) under mild conditions (50°C, 12 hours) to minimize decomposition of the hydrochloride salt.
Advanced: How can researchers resolve discrepancies in biological activity data across cell-based assays?
Answer:
Inconsistent bioactivity (e.g., IC variability) may stem from:
- Salt Dissociation: Ensure consistent pH in assay buffers to maintain protonation of the amino group.
- Membrane Permeability: The octyloxy chain enhances lipophilicity, but hydrochloride salts may reduce cellular uptake. Compare free base and salt forms in parallel assays.
- Metabolic Stability: Use LC-MS to monitor compound degradation in cell lysates over 24 hours. Reference studies on structurally similar compounds (e.g., 2-((4-Methoxyphenyl)amino)acetic acid hydrochloride) show metabolite profiles dominated by demethylation and glucuronidation .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- FT-IR: Confirm hydrochloride formation via N–H stretching (2500–3000 cm) and C=O ketone absorption (~1680 cm).
- Mass Spectrometry (HRMS): Use ESI+ mode to observe [M+H] and isotopic chlorine patterns.
- Elemental Analysis: Validate C, H, N, Cl content within ±0.3% of theoretical values.
Cross-reference with PubChem data for analogous hydrochlorides (e.g., 2-Amino-4-methoxyphenol hydrochloride) .
Advanced: What strategies mitigate side reactions during functionalization of the amino group?
Answer:
- Protection/Deprotection: Temporarily protect the amino group using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups during alkylation/acylation.
- Low-Temperature Reactions: Conduct reactions at 0–5°C to suppress unwanted oxidation or dimerization.
- Catalytic Optimization: Use Cu(I) catalysts for Ullmann-type couplings to avoid harsh conditions. Case studies on β-dimethylaminopropiophenone hydrochloride demonstrate >90% efficiency with CuI/1,10-phenanthroline systems .
Basic: How does the octyloxy chain influence the compound’s physicochemical properties?
Answer:
- LogP: The octyloxy group increases hydrophobicity (predicted LogP ~4.2 via ChemDraw), impacting membrane permeability.
- Thermal Stability: Differential scanning calorimetry (DSC) shows melting points between 180–200°C, with decomposition above 250°C.
- Self-Assembly: In aqueous solutions, the octyloxy chain may promote micelle formation at concentrations >1 mM, affecting bioavailability studies .
Note on Data Contradictions:
When conflicting data arise (e.g., solubility vs. bioactivity), systematically isolate variables (e.g., salt form, solvent, pH) and validate with orthogonal methods (e.g., NMR, HPLC, in silico modeling). Cross-reference analogous compounds in peer-reviewed databases like PubChem .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
